An In-depth Technical Guide to the Chemical Properties of 1-Octen-3-ol-d3
An In-depth Technical Guide to the Chemical Properties of 1-Octen-3-ol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Octen-3-ol-d3 (CAS No. 1335435-98-7). Due to the limited availability of experimental data for the deuterated isotopologue, this guide leverages extensive data from its non-deuterated counterpart, 1-Octen-3-ol (CAS No. 3391-86-4), as a proxy for its physical and chemical characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. The guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a thorough understanding.
Introduction
1-Octen-3-ol, colloquially known as mushroom alcohol, is a naturally occurring secondary alcohol and a potent attractant for various insect species. Its deuterated analogue, 1-Octen-3-ol-d3, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The deuterium labeling at positions 1 and 2 of the vinyl group provides a distinct mass shift, enabling its differentiation from the endogenous, non-deuterated form.
This guide summarizes the known chemical and physical properties of 1-Octen-3-ol-d3, drawing heavily on the well-documented characteristics of 1-Octen-3-ol.
Chemical and Physical Properties
The chemical properties of 1-Octen-3-ol-d3 are primarily defined by its functional groups: a secondary alcohol and a terminal double bond. While specific experimental data for the deuterated compound is scarce, the following tables summarize the known properties of 1-Octen-3-ol-d3 and its non-deuterated analogue. The physical properties of 1-Octen-3-ol-d3 are expected to be very similar to those of 1-Octen-3-ol.
General Information
| Property | Value |
| Chemical Name | 1-Octen-3-ol-d3 |
| Synonyms | 1-Octen-1,1,2-d3-3-ol |
| CAS Number | 1335435-98-7 |
| Molecular Formula | C₈H₁₃D₃O |
| Molecular Weight | 131.23 g/mol |
| SMILES | CCCCCC(O)/C([2H])=C([2H])[2H] |
Physical Properties of 1-Octen-3-ol (Non-deuterated)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Mushroom, earthy, green | [3][4] |
| Boiling Point | 173-175 °C at 760 mmHg, 84-85 °C at 25 mmHg | [3][5] |
| Melting Point | -49 °C | [4] |
| Density | 0.832-0.838 g/mL at 25 °C | [5] |
| Refractive Index | 1.435-1.441 at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][6] |
| Vapor Pressure | 0.531 mmHg at 25 °C | [5] |
| Flash Point | 61-68 °C (closed cup) | [1][7] |
Spectroscopic Data
Mass Spectrometry of 1-Octen-3-ol (Non-deuterated)
The mass spectrum of 1-Octen-3-ol is characterized by a molecular ion peak (M+) at m/z 128. The fragmentation pattern provides structural information. For 1-Octen-3-ol-d3, the molecular ion peak is expected at m/z 131, a clear indicator of the three deuterium atoms.
| m/z | Relative Intensity (%) |
| 57 | 100 |
| 41 | 60 |
| 29 | 55 |
| 27 | 50 |
| 72 | 45 |
| 85 | 35 |
| 43 | 30 |
| 128 | 5 |
Data is for the non-deuterated compound.
NMR Spectroscopy of 1-Octen-3-ol (Non-deuterated)
The ¹H and ¹³C NMR spectra of 1-Octen-3-ol provide detailed structural information. For 1-Octen-3-ol-d3, the signals corresponding to the protons on C1 and C2 would be absent in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum would show a characteristic triplet splitting pattern due to coupling with deuterium.
¹H NMR Data (CDCl₃, 90 MHz) of 1-Octen-3-ol:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.81 | ddd | 1H | H-2 |
| 5.21 | dt | 1H | H-1a |
| 5.09 | dt | 1H | H-1b |
| 4.07 | q | 1H | H-3 |
| 1.6-1.2 | m | 8H | H-4, H-5, H-6, H-7 |
| 0.90 | t | 3H | H-8 |
Source: PubChem CID 18827[6]
¹³C NMR Data (CDCl₃, 25.16 MHz) of 1-Octen-3-ol:
| Chemical Shift (ppm) | Assignment |
| 141.5 | C-2 |
| 114.4 | C-1 |
| 73.2 | C-3 |
| 37.1 | C-4 |
| 31.9 | C-6 |
| 25.1 | C-5 |
| 22.7 | C-7 |
| 14.1 | C-8 |
Source: PubChem CID 18827[6]
Experimental Protocols
Detailed experimental protocols are essential for the accurate analysis and characterization of 1-Octen-3-ol-d3. The following sections provide generalized methodologies that can be adapted for this purpose.
Synthesis of 1-Octen-3-ol
Two common methods for the laboratory synthesis of 1-Octen-3-ol are the Grignard reaction and the selective reduction of 1-octen-3-one.[8][9] The synthesis of the deuterated analogue would involve the use of a deuterated starting material in one of these synthetic routes.
Grignard Reaction:
-
Prepare a Grignard reagent from 1-iodopentane and magnesium turnings in anhydrous diethyl ether.
-
Slowly add acrolein to the Grignard reagent at a controlled temperature (e.g., 0 °C).
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-octen-3-ol.
Selective Reduction of 1-Octen-3-one:
-
Dissolve 1-octen-3-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation.
Characterization of Deuterated Compounds
The characterization of deuterated compounds like 1-Octen-3-ol-d3 relies on techniques that can differentiate between isotopes.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak. For 1-Octen-3-ol-d3, this should be at m/z 131.
-
Analyze the fragmentation pattern to confirm the structure and the location of the deuterium atoms.
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum of 1-Octen-3-ol-d3, the signals for the protons at the deuterated positions (C1 and C2) will be absent or significantly reduced in intensity.
-
In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.
-
²H (Deuterium) NMR spectroscopy can also be performed to directly observe the deuterium signals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general workflow for the chemical analysis of 1-Octen-3-ol-d3 and a simplified representation of a biosynthetic pathway for its non-deuterated analogue.
Safety Information
The safety data for 1-Octen-3-ol-d3 is not established. The following information is for the non-deuterated 1-Octen-3-ol and should be used as a guideline.[1][7][10][11]
-
Hazard Statements: Combustible liquid. Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Harmful if inhaled.
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
1-Octen-3-ol-d3 is a valuable isotopically labeled compound for various scientific applications. While specific experimental data for the deuterated form is limited, a comprehensive understanding of its chemical properties can be inferred from its non-deuterated analogue, 1-Octen-3-ol. This technical guide provides a consolidated resource of the available information, including physical properties, spectroscopic data, synthetic methodologies, and safety precautions, to support its use in research and development. Further experimental investigation into the specific properties of 1-Octen-3-ol-d3 is warranted to expand its characterization.
References
- 1. flinnsci.com [flinnsci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Octen-3-ol | 3391-86-4 [chemicalbook.com]
- 4. 1-Octen-3-Ol manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. (R)-1-octen-3-ol, 3687-48-7 [thegoodscentscompany.com]
- 6. 1-Octen-3-Ol | C8H16O | CID 18827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 9. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. (S)-1-Octen-3-ol | C8H16O | CID 2724898 - PubChem [pubchem.ncbi.nlm.nih.gov]
